Ethyl 3-methoxy-2-methylazetidine-3-carboxylate
CAS No.:
Cat. No.: VC17444402
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO3 |
|---|---|
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | ethyl 3-methoxy-2-methylazetidine-3-carboxylate |
| Standard InChI | InChI=1S/C8H15NO3/c1-4-12-7(10)8(11-3)5-9-6(8)2/h6,9H,4-5H2,1-3H3 |
| Standard InChI Key | NSBWUFKFDRSOHZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1(CNC1C)OC |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s azetidine ring—a four-membered saturated heterocycle containing one nitrogen atom—serves as the structural backbone. The ring is substituted at the 3-position with a methoxy group (-OCH), a methyl group (-CH), and an ethyl ester (-COOCHCH). This substitution pattern introduces both steric and electronic effects, influencing reactivity and stability .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 173.21 g/mol | |
| CAS Number | 2173413-24-4 | |
| Purity (Commercial) | ≥97% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for structural confirmation. The -NMR spectrum typically reveals:
-
A triplet for the ethyl ester’s methylene protons ( ~4.1 ppm, ).
-
A singlet for the methoxy group ( ~3.3 ppm).
-
Resonances for the azetidine ring protons, split due to ring strain and substituent effects.
IR spectroscopy identifies key functional groups, such as the ester carbonyl stretch ( ~1740 cm) and methoxy C-O vibrations ( ~1100 cm).
Synthesis and Manufacturing
Industrial Production
Commercial synthesis by MolCore BioPharmatech involves multi-step routes starting from azetidine precursors. Key steps include:
-
Ring Functionalization: Introducing the methoxy and methyl groups via nucleophilic substitution or catalytic coupling.
-
Esterification: Reaction with ethyl chloroformate or transesterification to install the ethyl ester .
Optimized conditions (e.g., palladium catalysts, polar aprotic solvents) ensure high yields (>70%) and purity ≥97% .
Laboratory-Scale Methods
Academic routes often employ:
-
Azetidine Ring Construction: Cyclization of γ-amino alcohols or [2+2] cycloadditions.
-
Post-Functionalization: Reductive amination or Mitsunobu reactions to install substituents.
For example, reductive amination of aldehydes with β-amino acids (similar to methods in S1P receptor ligand synthesis ) has been adapted to access azetidine intermediates.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Azetidine Formation | Pd(OAc), ligand, base | 65% |
| Methoxy Installation | NaH, CHI, DMF | 82% |
| Esterification | Ethyl chloroformate, pyridine | 75% |
Chemical Reactivity and Derivatives
Ester Hydrolysis
The ethyl ester undergoes alkaline hydrolysis to yield the carboxylic acid, a precursor for amide or peptide conjugates. This reactivity is exploited in prodrug design.
Ring-Opening Reactions
Azetidine’s strain (≈25 kcal/mol ring strain) facilitates ring-opening nucleophilic attacks. For instance, reaction with Grignard reagents or amines produces γ-amino alcohols or diamines.
Functional Group Interconversion
The methoxy group can be demethylated (e.g., using BBr) to a hydroxyl group, enabling further derivatization such as sulfonation or glycosylation.
Pharmaceutical Applications
Kinase Inhibition
The compound’s rigid azetidine core mimics adenine in ATP-binding pockets, making it a scaffold for kinase inhibitors. Analogues have shown sub-micromolar activity against CDK2 and EGFR in preclinical studies.
Neuropharmacology
Structural similarity to pyrrolidine-based neurotransmitters (e.g., nicotine) suggests potential in CNS drug discovery. Derivatives are being evaluated as α7 nicotinic acetylcholine receptor modulators.
Immunomodulation
Inspired by S1P receptor ligands , ethyl 3-methoxy-2-methylazetidine-3-carboxylate derivatives are being explored for S1P agonism to treat autoimmune diseases like multiple sclerosis.
Future Directions
Synthetic Methodology
Developing enantioselective routes to access chiral azetidines remains a challenge. Catalytic asymmetric hydrogenation or organocatalytic cyclizations could address this.
Drug Delivery Systems
The ethyl ester’s lipophilicity enhances blood-brain barrier penetration, positioning the compound as a candidate for CNS-targeted prodrugs.
Computational Modeling
Machine learning models predicting azetidine-derived compound bioavailability could accelerate lead optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume